molecular formula C10H10N6O2 B2813265 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine CAS No. 497063-62-4

4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2813265
CAS No.: 497063-62-4
M. Wt: 246.23
InChI Key: IXBJEHDWQLJIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-methylpyridine with 5-nitropyrimidine-4,6-diamine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine reacts with arylboronic acids . This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Reduced forms of the nitro group to amines.

    Substitution Products: Various substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. Its dual inhibitory action on FAAH and COX enzymes makes it a promising candidate for the development of new therapeutic agents .

Properties

IUPAC Name

4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c1-6-3-2-4-12-9(6)15-10-7(16(17)18)8(11)13-5-14-10/h2-5H,1H3,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBJEHDWQLJIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328187
Record name 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

497063-62-4
Record name 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.